molecular formula C9H5ClF3N3 B2574551 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine CAS No. 246022-25-3

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2574551
CAS No.: 246022-25-3
M. Wt: 247.61
InChI Key: NMPKIAAHGUXTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine (CAS 246022-25-3) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a 1H-pyrazol-4-yl moiety at position 2. Its molecular formula is C₉H₅ClF₃N₃, with a molecular weight of 247.61 g/mol . This compound belongs to a class of pyridine derivatives widely studied for their pesticidal, herbicidal, and fungicidal activities due to the electron-withdrawing effects of the trifluoromethyl and chloro groups, which enhance metabolic stability and target binding .

Properties

IUPAC Name

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c10-7-1-6(9(11,12)13)4-14-8(7)5-2-15-16-3-5/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPKIAAHGUXTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydrazinopyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The pyrazolyl group can participate in redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Agrochemical Applications

The compound is primarily utilized in the development of agrochemicals due to its herbicidal properties. Trifluoromethylpyridines, including derivatives like 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine, have been shown to provide effective control over a range of pests and weeds.

Key Herbicides

  • Fluazifop-butyl : A notable herbicide derived from trifluoromethylpyridine, effective against grass weeds in cereal crops. It operates by inhibiting acetyl-CoA carboxylase, essential for fatty acid synthesis in plants .

Pharmaceutical Applications

In pharmaceuticals, 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine serves as a building block for various bioactive compounds.

Drug Development

Trifluoromethylpyridine derivatives are being explored for their potential in treating diseases such as cancer and infections due to their ability to interact with biological targets effectively. The fluorine atom's electronegativity alters the compound's lipophilicity and metabolic stability, enhancing drug-like properties .

Case Studies

Several studies have documented the synthesis and evaluation of trifluoromethylpyridine derivatives as potential pharmaceuticals:

  • A recent study highlighted the synthesis of novel derivatives with enhanced activity against specific cancer cell lines .
  • Another research focused on optimizing the pharmacokinetic profiles of these compounds to improve their efficacy and reduce side effects .

Synthetic Applications

The compound is also valuable in synthetic organic chemistry as a versatile intermediate.

Synthetic Routes

It can be synthesized through various methods, including:

  • Regioexhaustive Functionalization : This method allows for selective modifications at specific positions on the pyridine ring, enabling the creation of diverse derivatives with tailored properties .

Applications in Synthesis

The ability to functionalize at multiple sites makes 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine an important precursor for synthesizing complex molecules used in both agrochemical and pharmaceutical industries .

Mechanism of Action

The mechanism of action of 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazolyl group can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Core

The following table compares 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine with structurally related compounds, focusing on substituent differences and their physicochemical impacts:

Compound Name / ID (Evidence Source) Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound (CAS 246022-25-3) 1H-Pyrazol-4-yl 247.61 Pyrazole, Cl, CF₃
Compound 7a 4-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl 572.01 95.5–98.0 34.4 Sulfonyl, difluoromethoxy
Compound 6a 4-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl 518.03 68.3–70.4 72.1 Thioether, difluoromethoxy
Compound 7e 3-Nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl 122.1–124.8 71.8 Nitro, trifluoromethoxy benzyl
3-Chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine Pyrrolidinyl 250.65 Pyrrolidine, Cl, CF₃

Key Observations :

  • Substituent Complexity and Yield : The target compound lacks the bulky sulfonyl or thioether groups seen in 7a and 6a, which may explain its simpler synthesis (though yield data is unavailable). In contrast, 7a’s sulfonyl group correlates with a lower yield (34.4%) compared to 6a’s thioether (72.1%) .
  • Melting Points: Electron-withdrawing groups like nitro (e.g., 7e) increase melting points (122–125°C), whereas alkylamino groups (e.g., pyrrolidinyl in ) reduce crystallinity.
Herbicidal Activity
  • Compound 6a : Demonstrated potent herbicidal activity, likely due to the thioether group enhancing membrane permeability .
  • Compound 7a : The sulfonyl group in 7a may improve systemic transport in plants, but its lower yield limits practical application .
  • 1,3,4-Oxadiazole Derivatives () : While structurally distinct, compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) showed herbicidal "bleaching effects" via inhibition of succinate dehydrogenase (SDH), similar to commercial fungicide penthiopyrad .
Fungicidal Activity
  • Compound 5g () : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, linked to SDH binding via carbonyl interactions .

Structural and Computational Insights

  • Molecular Docking () : The 1,3,4-oxadiazole derivative 5g binds SDH (PDB: 2FBW) similarly to penthiopyrad, with the carbonyl group critical for hydrogen bonding .
  • Trifluoromethyl Group Role : The CF₃ group in all compared compounds enhances lipophilicity and resistance to metabolic degradation, a key feature in agrochemical design .

Biological Activity

3-Chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H7ClF3N3
  • Molecular Weight : 258.63 g/mol
  • CAS Number : 303150-53-0

Synthesis

The synthesis of 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine ring. A common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydrazinopyrazole under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances binding affinity and metabolic stability, while the pyrazolyl group allows for interaction with amino acid residues in target proteins .

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. A study reported that certain pyrazole derivatives achieved an IC50 value for COX-2 inhibition as low as 0.01 μM, indicating high potency .

Anticancer Potential

Research indicates that compounds containing the pyrazole moiety may possess anticancer properties. For example, several derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Effects

Some studies suggest that this compound may influence neurotransmitter systems, particularly as a glycine transporter inhibitor. A related compound showed significant effects in rodent models for schizophrenia without causing adverse central nervous system side effects .

Case Studies and Research Findings

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported significant anti-inflammatory activity with selectivity for COX-2 inhibition in pyrazole derivatives.
Abdellatif et al. (2021)Identified several pyrazole derivatives with promising anti-inflammatory profiles and good safety margins in vivo.
Research on GlyT1 inhibitorsHighlighted the potential of related compounds in treating schizophrenia through modulation of glycine transporters .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine, and how can reaction yields be improved?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, pyrazole-containing pyridine derivatives can be synthesized by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with triethyl orthoformate, followed by chlorination and coupling reactions . Yields vary significantly (e.g., 27.7%–83.3% for similar oxadiazole derivatives), depending on substituents and reaction conditions . To improve yields:

  • Optimize stoichiometry and reaction time for intermediates.
  • Use catalysts like Pd for coupling reactions (e.g., Suzuki-Miyaura) .
  • Employ high-purity reagents and anhydrous conditions to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling patterns. For example, pyridine protons resonate at δ 8.01–9.11 ppm in DMSO-d₆, while trifluoromethyl groups show distinct ¹⁹F signals .
  • HRMS : Validates molecular weight (e.g., [M+H]+ 572.0050 for a derivative in ) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system, space group P2₁/c for oxadiazole derivatives) .
  • HPLC : Purity assessment (≥98% for derivatives in ).

Advanced Research Questions

Q. How does the substitution pattern influence herbicidal or fungicidal activity in derivatives of this compound?

Bioactivity is highly substituent-dependent. For example:

  • Pyrazole-pyridine hybrids : Derivatives with chlorothiazole or fluorobenzyl groups exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL .
  • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, critical for membrane penetration in agrochemicals .
  • Thioether linkages : Improve binding to succinate dehydrogenase (SDH) in fungi, as shown by molecular docking studies with SDH protein (PDB: 2FBW) .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

  • Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with enzymes (e.g., SDH). The carbonyl group in oxadiazole derivatives forms hydrogen bonds with Arg-43 and Tyr-58 in SDH, mimicking penthiopyrad’s binding mode .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories for Ir(III) complexes in ).

Q. How can conflicting bioassay data (e.g., variable inhibition rates) be resolved in structure-activity studies?

  • Dose-response assays : Establish IC₅₀ values to quantify potency differences.
  • Metabolic stability tests : Evaluate if derivatives degrade under assay conditions (e.g., cytochrome P450 enzymes).
  • Crystallographic data : Compare binding modes of high- vs. low-activity analogs .

Q. What strategies are effective for resolving contradictory synthetic yields in analogous compounds?

  • Reaction monitoring : Use in situ techniques (e.g., FTIR or LC-MS) to identify bottlenecks.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) often improve yields for heterocyclic couplings .
  • Purification protocols : Optimize column chromatography (e.g., silica gel vs. reverse-phase HPLC) .

Methodological Challenges

Q. How can crystallographic data (e.g., SHELX-refined structures) address discrepancies in proposed molecular configurations?

  • SHELX software : Refines X-ray data to <0.01 Å resolution, resolving ambiguities in bond lengths/angles .
  • Twinned data refinement : SHELXL handles high-resolution or twinned datasets to correct for pseudosymmetry .
  • Example: A pyrazole-oxadiazole derivative’s crystal structure (monoclinic, P2₁/c) confirmed the absence of rotational disorder in the trifluoromethyl group .

Q. What experimental controls are essential for validating bioactivity in plant pathogens?

  • Positive controls : Use commercial fungicides (e.g., penthiopyrad) to benchmark inhibition rates .
  • Negative controls : Include solvent-only and untreated pathogen samples.
  • Replicates : Perform triplicate assays to assess statistical significance (e.g., p < 0.05 via ANOVA).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.